![molecular formula C19H24FNO2 B262808 N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-8543, and it is a potent and selective soluble guanylate cyclase (sGC) activator.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells in the blood vessels. This results in increased blood flow and reduced blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include vasodilation, increased blood flow, and reduced blood pressure. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine is its potency and selectivity for sGC. This makes it an ideal compound for studying the role of sGC in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine. One area of research is the development of more potent and selective sGC activators. Another area of research is the development of novel drug delivery systems that can increase the half-life of the compound in vivo. Additionally, the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine involves the reaction of tert-butylamine with 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the treatment of cardiovascular diseases. It acts as a vasodilator by activating sGC, which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells in the blood vessels, resulting in increased blood flow and reduced blood pressure.
Eigenschaften
Molekularformel |
C19H24FNO2 |
---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C19H24FNO2/c1-19(2,3)21-12-15-6-5-7-17(22-4)18(15)23-13-14-8-10-16(20)11-9-14/h5-11,21H,12-13H2,1-4H3 |
InChI-Schlüssel |
DZAFIXJDDXEVRH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.